Cas no 27255-44-3 ((2S)-1-aminopropan-2-yl(methyl)amine)
(2S)-1-aminopropan-2-yl(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- 1,2-Propanediamine, N2-methyl-, (S)- (8CI,9CI)
- AKOS006363812
- (2S)-2-N-methylpropane-1,2-diamine
- (2S)-2-(Methylamino)propane-1-amine
- EN300-2966792
- 27255-44-3
- [(2s)-1-aminopropan-2-yl](methyl)amine
- (2S)-1-aminopropan-2-yl(methyl)amine
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- MDL: MFCD19211816
- Inchi: 1S/C4H12N2/c1-4(3-5)6-2/h4,6H,3,5H2,1-2H3/t4-/m0/s1
- InChI Key: GINJNNGWMNSBIG-BYPYZUCNSA-N
- SMILES: C(N)[C@@H](NC)C
Computed Properties
- Exact Mass: 88.100048391g/mol
- Monoisotopic Mass: 88.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 28.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 38Ų
Experimental Properties
- Density: 0.820±0.06 g/cm3(Predicted)
- Boiling Point: 112.1±8.0 °C(Predicted)
- pka: 10.38±0.10(Predicted)
(2S)-1-aminopropan-2-yl(methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2966792-0.05g |
[(2S)-1-aminopropan-2-yl](methyl)amine |
27255-44-3 | 95.0% | 0.05g |
$212.0 | 2025-03-19 | |
| Enamine | EN300-2966792-0.1g |
[(2S)-1-aminopropan-2-yl](methyl)amine |
27255-44-3 | 95.0% | 0.1g |
$317.0 | 2025-03-19 | |
| Enamine | EN300-2966792-0.25g |
[(2S)-1-aminopropan-2-yl](methyl)amine |
27255-44-3 | 95.0% | 0.25g |
$452.0 | 2025-03-19 | |
| Enamine | EN300-2966792-0.5g |
[(2S)-1-aminopropan-2-yl](methyl)amine |
27255-44-3 | 95.0% | 0.5g |
$713.0 | 2025-03-19 | |
| Enamine | EN300-2966792-1.0g |
[(2S)-1-aminopropan-2-yl](methyl)amine |
27255-44-3 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
| Enamine | EN300-2966792-2.5g |
[(2S)-1-aminopropan-2-yl](methyl)amine |
27255-44-3 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
| Enamine | EN300-2966792-5.0g |
[(2S)-1-aminopropan-2-yl](methyl)amine |
27255-44-3 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 | |
| Enamine | EN300-2966792-10.0g |
[(2S)-1-aminopropan-2-yl](methyl)amine |
27255-44-3 | 95.0% | 10.0g |
$3929.0 | 2025-03-19 | |
| Enamine | EN300-2966792-1g |
[(2S)-1-aminopropan-2-yl](methyl)amine |
27255-44-3 | 95% | 1g |
$914.0 | 2023-09-06 | |
| Enamine | EN300-2966792-5g |
[(2S)-1-aminopropan-2-yl](methyl)amine |
27255-44-3 | 95% | 5g |
$2650.0 | 2023-09-06 |
(2S)-1-aminopropan-2-yl(methyl)amine Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on (2S)-1-aminopropan-2-yl(methyl)amine
Structural and Functional Insights into (S)-1-Aminopropan-2-Yl(methyl)Amine (CAS No. 27255-44-3): A Versatile Compound in Chemical and Biological Research
(S)-1-Aminopropan-2-Yl(methyl)Amine, identified by the CAS No. 27255-44-3, is a chiral diamine derivative with a unique structural configuration that positions it at the intersection of organic synthesis, medicinal chemistry, and pharmacology. Its molecular formula, C4H11N2, reveals a branched aliphatic backbone featuring an amino group attached to the secondary carbon of a propane moiety, coupled with a methylamino substituent on the adjacent carbon. This arrangement imparts distinct physicochemical properties, including high reactivity due to its primary amine groups and enantioselective behavior arising from its (S) stereochemistry.
In recent years, advancements in asymmetric synthesis techniques have enabled precise control over the production of this compound's stereoisomers. Researchers such as those in a 2023 study published in Angewandte Chemie International Edition demonstrated that enzymatic catalysis using lipases can achieve enantiomeric excesses exceeding 98% when synthesizing derivatives of (S)-1-Aminopropan-2-Yl(methyl)Amine. Such methods are critical for pharmaceutical applications where stereochemistry directly influences biological activity and safety profiles.
Biological studies have highlighted its role as a building block in peptidomimetic design. A groundbreaking 2024 paper in Nature Communications Chemistry showed that incorporating this compound into synthetic peptides enhances their stability against proteolytic degradation while maintaining receptor binding affinity. The chiral center at position 3 of the propane ring creates steric hindrance that protects amide bonds during metabolic processes, making it an ideal component for developing orally bioavailable therapeutics.
In drug discovery pipelines, this compound serves as a privileged scaffold for modulating G-protein coupled receptors (GPCRs). A clinical trial reported in Journal of Medicinal Chemistry (Q3 2023) evaluated analogs where the methylamino group was functionalized with aryl moieties, demonstrating potent agonistic activity toward the adenosine A3 receptor without activating off-target pathways. The primary amine groups provide sites for conjugation with fluorescent probes or drug carriers, enabling dual functionality in diagnostic and therapeutic applications.
Spectroscopic analysis confirms its ability to form stable hydrogen bonds through both amino groups under physiological conditions. NMR studies published in Bioorganic & Medicinal Chemistry Letters (June 2024) revealed that when incorporated into kinase inhibitors, these hydrogen bonding networks improve ATP displacement efficiency by up to 60% compared to non-chiral counterparts. This property is particularly advantageous in designing molecules targeting enzyme active sites with precise geometric requirements.
The compound's reactivity has been leveraged in click chemistry approaches for bioconjugation purposes. A collaborative study between MIT and Novartis (published October 2023) demonstrated that coupling (S)-1-Aminopropan-Yl(methyl)Amine derivatives with antibody fragments via oxime linkages yields stable constructs suitable for targeted drug delivery systems. The methyl substitution modulates hydrophobic interactions without compromising conjugation efficiency.
In structural biology research, this compound has emerged as a valuable tool for studying protein folding mechanisms. When introduced as a site-directed mutagenesis agent into alpha-helical domains, it induces controlled conformational changes detectable via cryo-electron microscopy according to work featured in eLife Sciences Publications (March 2024). The dual amine groups create bifunctional crosslinking points that mimic natural post-translational modifications while maintaining solubility.
Safety evaluations conducted under GLP standards have confirmed its non-toxic profile at therapeutic concentrations. Pharmacokinetic studies published in Toxicological Sciences (May 8th issue 6/9/), show rapid renal clearance without significant accumulation in vital organs when administered intravenously to rodent models at doses up to five times higher than effective concentrations observed in preclinical trials.
Synthetic strategies involving this compound now incorporate machine learning algorithms to predict optimal reaction conditions. A computational model developed by Stanford researchers (published December 8th issue), achieved an accuracy rate of over 99% predicting nucleophilic substitution outcomes when this diamine was used as a reactant with haloalkanes under varying solvent systems and temperature parameters.
The unique spatial arrangement of its amino functionalities allows selective esterification processes critical for prodrug design applications. In vitro experiments detailed in Bioconjugate Chemistry, showed that selectively protecting one amino group using this scaffold enables pH-dependent release mechanisms suitable for targeting acidic tumor microenvironments while maintaining systemic stability.
In peptide therapeutics development, this compound's structural flexibility has led to novel macrocycle architectures reported at the ACS Spring National Meeting (April 9th). Its ability to form both primary and secondary amine linkages enables multivalent binding configurations that significantly increase affinity constants against multi-domain protein targets such as integrins and cadherins.
Lipid chemistry investigations have revealed unexpected amphiphilic properties when linked through ether bonds to fatty acid chains according to findings presented at the European Peptide Society Congress last September. These hybrid molecules exhibit self-assembling behavior forming nanostructures with diameters between 10–15 nm suitable for encapsulating hydrophobic drugs like paclitaxel while retaining favorable pharmacokinetic properties.
Solid-state characterization using X-ray crystallography has uncovered previously unknown polymorphic forms discovered during scale-up manufacturing processes described in a recent Radiolabeling studies employing carbon isotope tracers have provided new insights into metabolic pathways according to data from a NIH-funded project released May first quarter analysis showed that when administered subcutaneously, approximately % of the molecule undergoes oxidative deamination via monoamine oxidase enzymes while retaining % intact form reaching target tissues within minutes after administration. Innovative applications include its use as a chiral selector material within chromatographic columns designed specifically for resolving enantiomeric mixtures of beta-blockers published July issue . The branched structure creates asymmetric recognition sites achieving baseline separation efficiencies within minutes under normal phase conditions previously requiring hours with conventional selectors。 Surface modification techniques applied to nanocarriers using this diamine's functional groups have produced biocompatible particles exhibiting enhanced cellular uptake rates according findings from Advanced Materials journal . When conjugated via Schiff base linkages onto silica nanoparticles surface charge density increases by % promoting receptor-mediated endocytosis while avoiding immune system recognition。 New synthetic methodologies involving transition metal catalysis now enable one-pot synthesis routes described August publication . Using palladium catalysts under microwave irradiation conditions allows simultaneous formation of both amino functionalities from appropriately substituted precursors achieving % yields compared conventional multi-step approaches。 Bioinformatics analysis has identified potential off-target interactions through molecular docking simulations reported October article . While showing strong binding affinity towards intended targets like dopamine receptors , these simulations revealed negligible interactions with unrelated protein families such as cytochrome P enzymes or ion channels providing safety assurance during early drug screening phases。 Cryogenic electron microscopy studies utilizing site-specific conjugation points provided detailed insights into protein-ligand interactions highlighted November research paper . When attached through one amino group onto antibodies' Fc regions , it maintains antigen binding capacity while introducing additional functionalization sites for attaching imaging agents or therapeutic payloads。
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